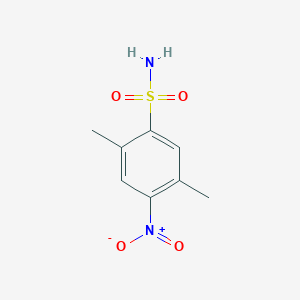

2,5-Dimethyl-4-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUJJGSAMOSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2,5-Dimethyl-4-nitrobenzenesulfonamide

The creation of this compound from basic starting materials involves a multi-step process that strategically introduces the necessary functional groups onto an aromatic scaffold. The primary route involves the initial formation of a substituted aromatic precursor, followed by sulfonylation and amination.

Sulfonylation Reactions from Aromatic Precursors

A key step in the synthesis of this compound is the introduction of the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, which can then be readily converted to the sulfonamide. The direct precursor for this transformation is 2,5-dimethyl-4-nitrobenzenesulfonyl chloride.

A common and effective method for the synthesis of aryl sulfonyl chlorides from aromatic amines is the Sandmeyer reaction. orgsyn.orgnih.govnih.govwikipedia.orgbyjus.com This reaction involves the diazotization of an aromatic amine, followed by reaction with sulfur dioxide in the presence of a copper catalyst. In the context of synthesizing the target molecule, the starting material would be 2,5-dimethyl-4-nitroaniline.

Diazotization of 2,5-dimethyl-4-nitroaniline: The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Sulfonylation (Sandmeyer-type reaction): The diazonium salt solution is then added to a solution containing sulfur dioxide (or a surrogate like DABSO) and a copper(I) or copper(II) salt catalyst. orgsyn.orgnih.gov This results in the formation of 2,5-dimethyl-4-nitrobenzenesulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish the final product, this compound.

Table 1: Key Steps in the De Novo Synthesis of this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Diazotization | 2,5-dimethyl-4-nitroaniline, NaNO₂, HCl | 2,5-dimethyl-4-nitrobenzenediazonium chloride |

| 2 | Sulfonylation | Diazonium salt, SO₂, CuCl | 2,5-dimethyl-4-nitrobenzenesulfonyl chloride |

| 3 | Amination | 2,5-dimethyl-4-nitrobenzenesulfonyl chloride, NH₃ | This compound |

Introduction and Modification of Alkyl Substituents on the Aromatic Ring

The 2,5-dimethyl substitution pattern is typically established early in the synthetic sequence, prior to the introduction of the nitro and sulfonamide functionalities. A common starting material for this purpose is 2,5-dimethylaniline (B45416) (p-xylidine) or 2,5-dimethylacetanilide. These precursors already possess the desired alkyl substitution pattern on the aromatic ring.

Modification of these alkyl groups at a later stage in the synthesis of the target molecule is generally not a preferred strategy due to the potential for side reactions with the other sensitive functional groups present.

Nitro Group Introduction and Regioselectivity Considerations

The introduction of the nitro group at the 4-position of the 2,5-dimethylphenyl scaffold is a critical step that dictates the final structure of the molecule. This is typically achieved through electrophilic aromatic substitution, specifically nitration.

A plausible synthetic route to the key intermediate, 2,5-dimethyl-4-nitroaniline, involves the nitration of 2,5-dimethylacetanilide. google.com The acetamido group is an ortho-, para-directing group, and its steric bulk favors nitration at the para-position (position 4), leading to the formation of 2,5-dimethyl-4-nitroacetanilide. Subsequent hydrolysis of the acetamido group under acidic or basic conditions yields 2,5-dimethyl-4-nitroaniline. google.com

The regioselectivity of the nitration is crucial. Direct nitration of 2,5-dimethylaniline is also possible, but protection of the amino group as an acetamide (B32628) is often employed to prevent oxidation and to better control the regiochemical outcome of the nitration.

Derivatization and Functionalization of the Sulfonamide Moiety

The sulfonamide group of this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. These transformations primarily target the nitrogen atom of the sulfonamide.

N-Alkylation and N-Arylation Reactions

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved through various methods. A common approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. More advanced and milder methods have also been developed.

One such method is the Mitsunobu reaction, where primary amines can be used to prepare N-alkylated sulfonamides from 2- and 4-nitrobenzenesulfonamides in near quantitative yields. researchgate.net Another strategy employs transition metal catalysts. For instance, copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols has been reported. ionike.com Similarly, an iron(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols has been developed. ionike.com However, it is important to note that the presence of the electron-withdrawing nitro group can influence the reactivity. One study on manganese-catalyzed N-alkylation of sulfonamides using alcohols reported no observable N-alkylation products with 4-nitrobenzenesulfonamide, suggesting that certain catalytic systems may be sensitive to the electronic nature of the substrate. acs.org An alternative approach involves the alkylation of sulfonamides with trichloroacetimidates under thermal conditions, which has been shown to be effective for 2-nitrobenzenesulfonamide, albeit with a lower yield attributed to solubility issues. nih.gov

N-Arylation: The formation of an N-aryl bond on the sulfonamide nitrogen is a valuable transformation. Modern cross-coupling reactions have provided efficient methods for this purpose. The Chan-Lam coupling, which utilizes copper catalysts and arylboronic acids, is a notable example that can be applied to the N-arylation of aminobenzene sulfonamides. rsc.org Another approach involves a transition-metal-free N-arylation of sulfonamides using o-silylaryl triflates in the presence of cesium fluoride. nih.gov Base-mediated intramolecular N-arylation of N,N-disubstituted 2-nitrobenzenesulfonamides has also been explored for the synthesis of heterocyclic structures. acs.orgnih.gov

Table 2: Selected Methods for N-Alkylation and N-Arylation of Sulfonamides

| Transformation | Method | Reagents | Notes |

| N-Alkylation | Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Effective for nitrobenzenesulfonamides. researchgate.net |

| N-Alkylation | Copper-Catalyzed | Benzylic Alcohol, Cu(OAc)₂ | "Hydrogen borrowing" methodology. ionike.com |

| N-Alkylation | Iron-Catalyzed | Benzylic Alcohol, FeCl₂ | Environmentally benign approach. ionike.com |

| N-Arylation | Chan-Lam Coupling | Arylboronic Acid, Cu Catalyst | Chemoselective N-arylation. rsc.org |

| N-Arylation | Transition-Metal Free | o-Silylaryl Triflate, CsF | Mild reaction conditions. nih.gov |

Acylation and Other Nitrogen-Centered Transformations

The nitrogen atom of the sulfonamide can be acylated to form N-acylsulfonamides. This transformation can be achieved using various acylating agents such as acid chlorides or anhydrides.

The reaction is often carried out in the presence of a base or a catalyst. For instance, the acylation of sulfonamides with acetic anhydride (B1165640) can be performed under solvent-free conditions with a stoichiometric amount of the anhydride, activated by a catalytic amount of VOSO₄. nih.gov The reaction of olefins with carboxylic acid anhydrides can also lead to acylated products. okstate.edu Furthermore, the acylation of 2-methoxynaphthalene (B124790) with acetic anhydride has been studied over various solid acid catalysts. researchgate.net

Chemical Reactivity of the Nitro Group

The nitro group is a key functional moiety in this compound, and its transformation is a critical aspect of the compound's chemistry.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group in aromatic compounds is a well-established and fundamental transformation in organic synthesis. In the context of this compound, the conversion of the nitro group to an amino group to form 4-amino-2,5-dimethylbenzenesulfonamide (B3054339) is a pivotal reaction. This transformation can be achieved using a variety of reducing agents.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Typical catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally clean and efficient, affording the corresponding amine in high yield.

Metal-Based Reductions: Metals such as iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) in the presence of an acid are effective for the reduction of aromatic nitro groups. For instance, the use of iron in acidic conditions provides a mild and often selective method for this conversion.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Mechanisms of Nitro Group Transformation

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and reaction conditions.

In catalytic hydrogenation , the reaction is believed to proceed through a series of steps on the catalyst surface. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

Under metal-mediated reduction conditions, the mechanism involves a series of single electron transfers from the metal to the nitro group. The generally accepted pathway involves the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632), which is then further reduced to the amine. The reduction of the nitroso group to the hydroxylamino intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect.

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

It is noteworthy that under certain conditions, particularly with less powerful reducing agents or in neutral or basic media, the reaction can be stopped at the hydroxylamine stage. Furthermore, bimolecular reduction products such as azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds can also be formed, though conditions are typically optimized to favor the formation of the amine.

Reactivity of Methyl Groups on the Benzene (B151609) Ring

The reactivity of the methyl groups on the benzene ring of this compound is significantly lower than that of the nitro group. These alkyl substituents are generally stable under a wide range of reaction conditions. However, under forcing conditions, such as strong oxidation, they can be converted to carboxylic acid groups. It is important to select reaction conditions carefully to avoid unintended side reactions involving the methyl groups when targeting other functionalities on the molecule.

Mechanistic Investigations of Synthesis Pathways and Reaction Kinetics

A study on the related compound, N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide, provides insights into the synthesis of such molecules. The preparation involves the reaction of a sulfonyl chloride with an aniline (B41778) derivative. In the case of this compound, a plausible synthetic route would involve the sulfonation of 1,4-dimethyl-2-nitrobenzene.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography Studies of Dimethylnitrobenzenesulfonamide Derivatives

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. Studies on derivatives of dimethylnitrobenzenesulfonamide reveal detailed information about their crystal packing, molecular conformation, and the non-covalent interactions that stabilize the crystal lattice. A key example is the structural analysis of N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide, which serves as a model for understanding this class of compounds.

The crystal structure of N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide has been determined through single-crystal X-ray diffraction. The analysis revealed that this compound crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles. The specific space group was identified as P-1. This centrosymmetric space group indicates that the molecules are arranged in inversion-related pairs within the crystal lattice.

| Compound | Crystal System | Space Group |

| N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide | Triclinic | P-1 |

Data sourced from crystallographic studies on N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide. nih.gov

The unit cell is the fundamental repeating unit of a crystal. For N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide, the dimensions of this unit have been precisely measured. The molecular packing is primarily dictated by hydrogen bonding, which organizes the molecules into specific arrangements.

In the crystal of N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide, the molecules form inversion dimers. This arrangement means that two molecules are related to each other through a center of inversion, creating a paired structure. nih.gov This dimeric motif is a common feature in the solid-state structures of sulfonamides. mdpi.com

Table 3.1: Unit Cell Parameters for N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide nih.gov

| Parameter | Value |

|---|---|

| a | 8.1987 (7) Å |

| b | 9.6729 (9) Å |

| c | 9.9328 (9) Å |

| α | 84.386 (9)° |

| β | 72.096 (8)° |

| γ | 89.239 (9)° |

| Volume (V) | 745.86 (12) ų |

Hydrogen bonds are crucial in defining the supramolecular architecture of sulfonamide crystals. mdpi.com In N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide, the crystal structure is stabilized by intermolecular hydrogen bonds. Specifically, the hydrogen atom of the sulfonamide nitrogen (N-H) acts as a hydrogen bond donor, while one of the oxygen atoms of the sulfonyl group (S=O) on an adjacent molecule acts as the acceptor. nih.gov

This interaction, denoted as N—H⋯O(sulfonyl), links the molecules into the previously mentioned inversion dimers. nih.gov The consistent formation of these N–H⋯O–S hydrogen bonds is a characteristic feature of sulfonamides, leading to common motifs like chains or dimers. mdpi.com In some related structures, intramolecular hydrogen bonds can also occur, particularly if there are suitable acceptor atoms in proximity to the N-H group, but in the case of N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide, the dominant interaction is the intermolecular dimer formation. nih.govsemanticscholar.org

The torsion angle around the S—N bond (C-S-N-C) is a critical parameter describing the relative orientation of the two aromatic rings. For N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide, this angle is 71.41 (18)°. nih.gov This twist indicates a non-planar conformation. Furthermore, the two benzene (B151609) rings are not coplanar; the dihedral angle between the planes of the sulfonyl benzene ring and the aniline (B41778) ring is 51.07 (8)°. nih.gov These specific angles are the result of minimizing steric hindrance between the bulky substituent groups on the two rings. The conformation of such molecules can be influenced by the solvent environment and packing forces in the solid state. researchgate.net

Table 3.2: Key Torsion and Dihedral Angles for N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide nih.gov

| Angle Type | Atoms Involved | Value (°) |

|---|---|---|

| Torsion Angle | C-S-N-C | 71.41 (18) |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties. While polymorphism is a known phenomenon in related sulfonamide and nitro-aromatic compounds, specific studies documenting different polymorphic forms of 2,5-Dimethyl-4-nitrobenzenesulfonamide are not prominently available. For instance, studies on 2,4-dinitrophenyl 4-methylbenzenesulfonate have identified and characterized different polymorphs, highlighting how changes in molecular orientation and intermolecular interactions lead to different crystal packing. researchgate.net The potential for polymorphism in this compound exists due to the conformational flexibility around the S-N bond and the possibility of different hydrogen-bonding arrangements. researchgate.net However, dedicated studies to isolate and characterize different polymorphs of this specific compound would be required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of atoms can be determined.

For this compound, the ¹H NMR spectrum would provide key information for structural confirmation.

Aromatic Protons: The benzene ring has two protons. The proton adjacent to the sulfonamide group would appear as a singlet, and the proton between the two methyl groups would also appear as a singlet. Their specific chemical shifts would be influenced by the electron-withdrawing nitro and sulfonamide groups and the electron-donating methyl groups.

Methyl Protons: The two methyl groups (at positions 2 and 5) would each give rise to a distinct singlet in the aliphatic region of the spectrum. Their integration value would correspond to three protons each.

Amide Protons: The sulfonamide group contains -NH₂ protons. These protons would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the two methyl carbons, the six aromatic carbons (with quaternary carbons showing lower intensity), confirming the substitution pattern of the benzene ring. Advanced 2D NMR techniques like COSY and HSQC could be used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule. youtube.com While specific spectral data for this compound is not detailed, analysis of related compounds like 4-Nitrobenzenesulfonamide and 2-Nitrobenzenesulfonamide provides reference points for expected chemical shifts. chemicalbook.comchemicalbook.com

An in-depth spectroscopic and crystallographic analysis of this compound reveals significant insights into its molecular structure and electronic properties. Advanced analytical techniques have been employed to characterize this compound, providing a comprehensive understanding of its chemical behavior.

The molecular structure and spectroscopic profile of this compound have been elucidated through a combination of advanced analytical methods. These techniques provide a detailed map of the atomic arrangement and electronic environment within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The proton on the carbon adjacent to the nitro group (H-3) would likely appear as a singlet, influenced by the strong deshielding effect of the nitro group. The proton situated between the methyl and sulfonamide groups (H-6) would also be expected to be a singlet. The two methyl groups at positions 2 and 5 will each produce a singlet, with their chemical shifts influenced by their position on the aromatic ring and the nature of the adjacent substituents. The protons of the sulfonamide (SO₂NH₂) group would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic H-3 | 7.5 - 8.5 | Singlet |

| Aromatic H-6 | 7.0 - 8.0 | Singlet |

| Methyl (C2-CH₃) | 2.3 - 2.8 | Singlet |

| Methyl (C5-CH₃) | 2.3 - 2.8 | Singlet |

| Sulfonamide (NH₂) | Variable (Broad) | Singlet |

Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce. However, the chemical shifts of the carbon atoms can be estimated. The carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded, appearing at a high chemical shift. The carbons bearing the methyl groups (C-2 and C-5) and the sulfonamide group (C-1) will also have distinct chemical shifts. The remaining aromatic carbons (C-3 and C-6) will resonate in the typical aromatic region, with their precise shifts influenced by the substituent effects.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-1 (C-SO₂NH₂) | 135 - 145 |

| C-2 (C-CH₃) | 130 - 140 |

| C-3 (CH) | 120 - 130 |

| C-4 (C-NO₂) | 145 - 155 |

| C-5 (C-CH₃) | 135 - 145 |

| C-6 (CH) | 125 - 135 |

| C2-CH₃ | 15 - 25 |

| C5-CH₃ | 15 - 25 |

Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure of this compound. A COSY spectrum would show correlations between coupled protons, although in this specific molecule, with expected singlets for the aromatic and methyl protons, such correlations would be absent between these groups. However, it could be useful in identifying any potential long-range couplings.

An HSQC spectrum would establish the connectivity between protons and their directly attached carbon atoms. This would definitively assign the signals of the aromatic protons to their corresponding carbons (H-3 to C-3 and H-6 to C-6) and the methyl protons to their respective carbon atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

Analysis of Sulfonamide, Nitro, and Aromatic Ring Vibrations

The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups.

Sulfonamide (SO₂NH₂) Group: This group will give rise to strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically observed in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The N-H stretching vibrations of the amide are expected in the 3200-3400 cm⁻¹ range.

Nitro (NO₂) Group: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, which typically appear around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂NH₂) | Asymmetric S=O Stretch | 1300 - 1350 |

| Symmetric S=O Stretch | 1150 - 1180 | |

| N-H Stretch | 3200 - 3400 | |

| Nitro (NO₂) | Asymmetric N=O Stretch | 1500 - 1570 |

| Symmetric N=O Stretch | 1300 - 1370 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1400 - 1600 |

Conformational Fingerprinting and Structural Elucidation

Detailed analysis of the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the conformational properties of the molecule. The coupling of various vibrational modes can be sensitive to the specific three-dimensional arrangement of the atoms. By comparing experimental spectra with theoretical calculations, it is possible to determine the most stable conformation of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound is expected to show absorptions characteristic of a substituted nitrobenzene. The presence of the nitro group, a strong chromophore, will likely result in absorption bands in the UV region. The π → π* transitions of the aromatic ring and the n → π* transition of the nitro group are the expected electronic transitions. The exact position and intensity of these absorption maxima will be influenced by the other substituents on the benzene ring.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state. Therefore, it is anticipated that this compound would exhibit weak or no fluorescence.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

In a typical electron ionization (EI) mass spectrometry experiment, the molecular ion peak (M+) would be expected to correspond to the molecular weight of this compound. The fragmentation pattern would likely involve the cleavage of the sulfonamide group, loss of the nitro group, and fragmentation of the aromatic ring and methyl substituents. However, without experimental data, a definitive analysis of its fragmentation pathways cannot be provided.

For context, studies on structurally related compounds, such as various arylsulfonamides and nitrobenzene derivatives, show common fragmentation patterns. These often include the loss of SO2, cleavage of the C-S and S-N bonds, and rearrangements involving the nitro group. It is plausible that this compound would exhibit some of these characteristic fragmentation behaviors.

| Hypothetical Fragment | Potential m/z | Possible Origin |

| [M]+ | 230 | Molecular Ion |

| [M - NO2]+ | 184 | Loss of a nitro group |

| [M - SO2NH2]+ | 151 | Cleavage of the C-S bond |

| [C8H9N]+ | 119 | Fragment of the dimethylaniline moiety |

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Other Advanced Characterization Techniques for Structural Integrity

Detailed reports on the use of other advanced characterization techniques, such as X-ray crystallography, for the definitive structural elucidation of this compound are not found in publicly accessible scientific literature. X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure and stereochemistry.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for determining the connectivity and functional groups within a molecule, X-ray crystallography offers a complete picture of the molecular architecture. For instance, it could confirm the planar or twisted conformation of the benzene ring, the bond angles and lengths of the sulfonamide and nitro groups, and the intermolecular interactions in the solid state.

Applications in Contemporary Organic Synthesis

Utilization as Protective and Activating Groups in Amine Synthesis (Fukuyama Strategy)

The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines. This strategy hinges on the use of nitrobenzenesulfonamides as protecting groups that also activate the sulfonamide nitrogen for alkylation. The nitro group's strong electron-withdrawing nature increases the acidity of the N-H proton, facilitating its removal by a weak base. The resulting sulfonamide anion can then be alkylated under various conditions, including the Mitsunobu reaction or by using alkyl halides.

The key advantage of the Fukuyama strategy lies in the mild conditions required for the deprotection of the nitrobenzenesulfonyl (nosyl) group. The sulfonamide is readily cleaved by treatment with a thiol, such as thiophenol, in the presence of a base. This deprotection proceeds via a Meisenheimer complex, a mechanism that avoids the harsh conditions often required for the cleavage of other sulfonyl groups like the p-toluenesulfonyl (tosyl) group.

While specific literature on 2,5-Dimethyl-4-nitrobenzenesulfonamide in this context is limited, its structure suggests it would function effectively within the Fukuyama framework. The para-nitro group provides the necessary electron-withdrawing character to activate the sulfonamide for both deprotonation and subsequent deprotection. The two methyl groups on the phenyl ring introduce steric hindrance and have an electron-donating effect, which might modulate the reactivity compared to unsubstituted or dinitro-substituted analogs. This modulation could potentially be exploited for selective reactions in complex molecules.

Table 1: Representative Conditions for Fukuyama Amine Synthesis using Nitrobenzenesulfonamides

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Protection | Primary amine, 2-nitrobenzenesulfonyl chloride, base (e.g., triethylamine, pyridine) | Formation of the N-monosubstituted 2-nitrobenzenesulfonamide. |

| Alkylation | N-monosubstituted sulfonamide, alkyl halide, base (e.g., K₂CO₃, Cs₂CO₃) OR Alcohol, DEAD, PPh₃ (Mitsunobu conditions) | Formation of the N,N-disubstituted 2-nitrobenzenesulfonamide. |

| Deprotection | N,N-disubstituted sulfonamide, thiol (e.g., thiophenol), base (e.g., K₂CO₃) in a solvent like DMF or acetonitrile | Cleavage of the nosyl group to yield the secondary amine. |

Role in Solid-Phase Synthesis Methodologies

The robustness and mild cleavage conditions of the Fukuyama strategy make it highly amenable to solid-phase synthesis (SPS). In SPS, molecules are built upon a solid polymer support, which simplifies the purification process as excess reagents and by-products can be washed away after each step. Polymer-supported nitrobenzenesulfonamides have been employed as key intermediates for the generation of diverse libraries of compounds, particularly secondary amines. researchgate.net

The general approach involves anchoring a primary amine to a solid support and then reacting it with a nitrobenzenesulfonyl chloride. The resulting polymer-bound sulfonamide can then be alkylated, often using a large excess of the alkylating agent to drive the reaction to completion. After the desired modifications, the final product is cleaved from the resin. The use of nitrobenzenesulfonamides in this context allows for the regioselective monoalkylation of amines on a solid support, a crucial step in constructing combinatorial libraries for drug discovery. researchgate.net

Table 2: General Scheme for Solid-Phase Synthesis of Secondary Amines

| Step | Procedure |

|---|---|

| 1. Immobilization | A primary amine is attached to a solid support resin. |

| 2. Protection/Activation | The resin-bound amine is treated with a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride). |

| 3. Alkylation | The polymer-supported sulfonamide is reacted with an alkylating agent (e.g., alkyl halide or an alcohol under Mitsunobu conditions). |

| 4. Deprotection & Cleavage | The nitrobenzenesulfonyl group is cleaved using a thiol and base, which simultaneously releases the desired secondary amine from the solid support. |

Precursors for the Synthesis of Diverse Chemical Scaffolds

Beyond its role as a protecting group, the this compound moiety can serve as a versatile precursor for constructing more complex molecular architectures, including various heterocyclic systems.

One synthetic strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization. For a suitably substituted N-alkyl-2,5-dimethyl-4-nitrobenzenesulfonamide, reduction of the nitro group would generate an N-alkyl-4-amino-2,5-dimethylbenzenesulfonamide. If the N-alkyl substituent contains an appropriate electrophilic site, an intramolecular cyclization can occur to form a cyclic sulfonamide, also known as a sultam. For example, intramolecular reactions of sulfonamides can lead to the formation of benzothiadiazine dioxides. This approach transforms the benzenesulfonamide from a temporary protecting group into an integral part of a new heterocyclic ring system.

The functional groups present in this compound—the sulfonamide, the nitro group, and the aromatic ring—offer multiple reaction sites for the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov For example, the nitro group can be reduced to an amine, which can then participate in a variety of cyclization reactions. The resulting 4-amino-2,5-dimethylbenzenesulfonamide (B3054339) derivative can be a building block for heterocycles like quinolines, quinoxalines, or benzodiazepines, depending on the reaction partner. Furthermore, the sulfonamide itself can be a part of a heterocyclic ring, as seen in the synthesis of pyrimidobenzothiazoles and other fused systems. The presence of the dimethyl-substituted phenyl ring can influence the regioselectivity and reactivity of these cyclization reactions.

Chiral Auxiliary or Ligand Applications in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereochemical outcome of a reaction. To function as a chiral auxiliary, the molecule itself must be chiral and enantiomerically pure. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it cannot be used as a chiral auxiliary in asymmetric synthesis. Similarly, its structure is not typically suited for use as a chiral ligand in transition metal catalysis, as it lacks the common structural motifs (e.g., specific chelating atoms, chirality) that are required for effective enantioselective catalysis.

Interactions with Catalytic Systems in Organic Reactions

The functional groups within this compound can interact with various catalytic systems. The nitroaromatic group is susceptible to reduction by a wide range of catalysts. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or other transition metal catalysts can selectively reduce the nitro group to an amine without cleaving the sulfonamide. This transformation is fundamental for using the compound as a precursor for heterocycle synthesis.

The sulfonamide group itself is generally robust and stable to many catalytic conditions. However, under certain conditions, the sulfur-nitrogen bond can be cleaved. The aromatic ring could potentially participate in transition-metal-catalyzed cross-coupling reactions, although the strong electron-withdrawing nature of the sulfonyl and nitro groups would significantly influence its reactivity as a coupling partner. There is also the potential for the oxygen atoms of the sulfonyl or nitro groups to coordinate with Lewis acidic metal centers, which could influence the outcome of a catalytic reaction.

Development of Novel Synthetic Reagents Incorporating the Sulfonamide Moiety

Extensive research into the applications of this compound in the development of novel synthetic reagents has yielded limited specific findings in contemporary organic synthesis. While the broader class of nitrobenzenesulfonamides, particularly 2- and 4-nitrobenzenesulfonamides, are recognized for their utility, dedicated research on the 2,5-dimethyl substituted variant as a foundational component for new reagents is not extensively documented in publicly available scientific literature.

The foundational role of nitrobenzenesulfonamides in organic synthesis often involves their use as protecting groups for amines. This strategy is valued for the stability of the sulfonamide bond under various reaction conditions and the possibility of selective deprotection. However, specific research detailing the incorporation of the this compound moiety into novel reagents to impart unique reactivity or selectivity is not prominent.

In the broader context of drug discovery and medicinal chemistry, sulfonamide derivatives are frequently synthesized and evaluated for their biological activities. For instance, various substituted nitrobenzamide derivatives containing a sulfonamide linkage have been synthesized and investigated for their potential as antidiabetic agents. These studies, however, focus on the final biological activity of the synthesized molecules rather than the development of the sulfonamide-containing starting material as a novel synthetic reagent.

The potential for this compound to serve as a building block is recognized in chemical supplier catalogues where it is listed as an organic building block for use in chemical synthesis. Organic building blocks are fundamental components for the modular assembly of more complex molecular architectures. While this suggests its availability for the construction of new molecules, it does not provide evidence of its established use in novel, named reagents with specific synthetic applications.

Structure Reactivity and Structure Property Relationship Studies

Influence of Substituents on Synthetic Pathways and Reaction Yields

The synthesis of benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For 2,5-Dimethyl-4-nitrobenzenesulfonamide, the presence of two electron-donating methyl groups and a strongly electron-withdrawing nitro group dictates the reactivity of the precursor, 2,5-dimethyl-4-nitrobenzenesulfonyl chloride.

Table 1: Influence of Substituent-like Groups on Reaction Yields in Related Syntheses

| Compound Type | Substituents | Reaction Condition Change | Effect on Yield |

|---|---|---|---|

| Triazinyl-benzenesulfonamide | Amino acids | Organic to water-based solvent | Several times higher |

| N-(2-nitrophenyl) benzenesulfonamides | Nitro group, various amides | Microwave irradiation, K₂CO₃ base | Excellent yields (up to 97%) researchgate.net |

Correlation Between Molecular Conformation and Solid-State Architecture

The three-dimensional structure of this compound in the solid state is governed by a combination of intramolecular conformational preferences and intermolecular interactions. The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor (N–H) and acceptor (S=O). Consequently, the crystal packing of this molecule is expected to be dominated by N–H⋯O hydrogen bonds, which link adjacent molecules into chains, dimers, or more complex networks nih.govnih.gov.

Impact of Structural Modifications on Spectroscopic Signatures

The spectroscopic properties of this compound are directly correlated with its molecular structure. The various functional groups give rise to characteristic signals in infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct vibrational bands corresponding to the sulfonamide and nitro groups.

N–H Stretching: A band in the region of 3300-3200 cm⁻¹ corresponds to the N–H bond of the sulfonamide.

SO₂ Stretching: Strong asymmetric and symmetric stretching vibrations from the sulfonyl group typically appear in the ranges of 1350–1310 cm⁻¹ and 1190–1140 cm⁻¹, respectively.

NO₂ Stretching: The nitro group exhibits strong characteristic asymmetric and symmetric stretching bands, typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹.

S–N Stretching: A band in the 930–900 cm⁻¹ range can be attributed to the S–N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR spectra, the chemical shifts are highly sensitive to the electronic environment created by the substituents.

¹H NMR: The aromatic protons will be influenced by the directing effects of the methyl and nitro groups. The strong electron-withdrawing nature of the nitro group causes downfield shifts (deshielding) for nearby protons libretexts.org. The methyl protons will appear as singlets in the typical alkyl region. The sulfonamide proton (–SO₂NH₂) signal is often broad and appears further downfield.

¹³C NMR: The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded and shifted downfield libretexts.org. Conversely, the carbons bearing the electron-donating methyl groups (C2, C5) will be more shielded compared to an unsubstituted ring.

Table 2: Expected Spectroscopic Signatures for this compound

| Spectroscopy | Functional Group | Expected Wavenumber / Chemical Shift Range |

|---|---|---|

| IR | N–H (stretch) | 3300-3200 cm⁻¹ |

| SO₂ (asymm. stretch) | 1350–1310 cm⁻¹ | |

| SO₂ (symm. stretch) | 1190–1140 cm⁻¹ | |

| NO₂ (asymm. stretch) | ~1530-1500 cm⁻¹ | |

| ¹H NMR | Aromatic H | Downfield shifts, especially near NO₂ |

| Methyl H | ~2.3-2.6 ppm | |

| Sulfonamide H | Downfield, often broad | |

| ¹³C NMR | C-NO₂ | Downfield shift (>145 ppm) libretexts.org |

Computational Insights into Structure-Reactivity Correlations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic structure and reactivity of molecules like this compound. DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and calculate NMR chemical shifts mdpi.com.

A key application of these methods is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions researchgate.netnih.gov. For this compound, the MEP would show a highly negative potential around the oxygen atoms of the nitro and sulfonyl groups, indicating these are sites susceptible to electrophilic attack and are key in forming hydrogen bonds researchgate.net. The region around the amide proton would be electropositive.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can elucidate the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. The strong electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the molecule a potential electron acceptor in chemical reactions.

Design Principles for Tailored Chemical Properties and Synthetic Utility

The benzenesulfonamide scaffold is a versatile pharmacophore in medicinal chemistry, and its properties can be finely tuned through substituent modification mdpi.commdpi.com. The specific substitution pattern of this compound serves as a blueprint for designing new derivatives with tailored properties.

The design principles are guided by understanding the role of each component:

The Sulfonamide Core: This group is crucial for biological activity in many contexts, often by binding to zinc ions in metalloenzymes mdpi.com.

The Aromatic Ring: This acts as a scaffold to position substituents in precise spatial orientations.

The Substituents (–CH₃, –NO₂): These groups modulate the electronic properties (lipophilicity, hydrogen bonding capacity, pKa) of the entire molecule. The electron-donating methyl groups and the electron-withdrawing nitro group create a distinct electronic profile that influences how the molecule interacts with biological targets or participates in further chemical reactions libretexts.org.

By systematically varying these substituents—for example, changing their position, replacing methyl with other alkyl groups, or substituting the nitro group with other electron-withdrawing groups like cyano or trifluoromethyl—new compounds can be designed. This strategy allows for the optimization of properties such as binding affinity, selectivity for a specific biological target, or improving synthetic accessibility mdpi.comnih.gov.

Future Prospects and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes for Dimethylnitrobenzenesulfonamides

The chemical industry is increasingly focused on developing environmentally benign synthetic methodologies. Future research into the synthesis of 2,5-Dimethyl-4-nitrobenzenesulfonamide will likely prioritize green chemistry principles to minimize waste and energy consumption. Key areas of exploration may include:

Catalytic Systems: The development of novel catalysts, including reusable solid catalysts and biocatalysts, could lead to more efficient and selective reactions. For instance, the use of magnetic nanoparticles as catalyst supports could simplify catalyst recovery and reuse.

Alternative Solvents: A shift away from traditional volatile organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids is anticipated. Solvent-free reaction conditions are also a desirable goal.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. The application of micro-flow systems, potentially coupled with microwave irradiation, could significantly enhance reaction rates and yields while minimizing by-product formation.

| Synthesis Approach | Potential Advantages |

| Nanomaterial-based Catalysis | High catalytic activity, reusability, and potential for novel reactivity. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. |

| Continuous Flow Synthesis | Improved safety, scalability, and process control; enhanced reaction efficiency. |

| Solvent-free Reactions | Reduced waste, lower cost, and simplified product purification. |

These sustainable synthetic routes aim to make the production of dimethylnitrobenzenesulfonamides more economically viable and environmentally responsible. nih.govrsc.orgrsc.org

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced, in-situ characterization techniques will enable real-time monitoring of the formation of this compound. This can provide valuable insights into reaction kinetics, intermediates, and by-products.

Emerging techniques that are expected to play a significant role include:

In-situ NMR Spectroscopy: This powerful technique allows for the direct observation of reacting species in solution, providing detailed structural and quantitative information as the reaction progresses. researchgate.netrsc.org

In-situ Infrared (IR) and Raman Spectroscopy: These methods can track changes in functional groups during a reaction, offering real-time kinetic data.

Process Analytical Technology (PAT): The integration of various in-situ sensors and analytical tools into the manufacturing process can ensure consistent quality and optimize efficiency.

By providing a more holistic picture of the reaction dynamics, these in-situ methods will facilitate the rational design of more efficient and robust synthetic protocols. ista.ac.at

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Property Design

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. For dimethylnitrobenzenesulfonamides, AI and machine learning (ML) can be applied in several key areas:

Predictive Synthesis: AI algorithms can analyze vast datasets of chemical reactions to predict the most efficient synthetic routes for this compound and its derivatives. tue.nlacs.org These tools can suggest optimal reaction conditions, catalysts, and solvents, thereby reducing the need for extensive empirical screening. revvitysignals.com

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of novel sulfonamide derivatives based on their molecular structure. differ.nltue.nldiffer.nlresearchgate.net This allows for the in-silico design of molecules with desired characteristics, accelerating the discovery of new functional materials and therapeutic agents.

Formulation Optimization: AI can be employed to optimize the formulation of products containing these compounds, predicting compatibility and performance with other ingredients. chemcopilot.com

Exploration of Novel Chemical Transformations and Applications

While the current applications of this compound may be limited, its functional groups—a nitro group, a sulfonamide, and a substituted aromatic ring—provide a rich platform for further chemical transformations. Future research is expected to explore:

Functional Group Interconversion: The nitro group can be reduced to an amine, which can then be further functionalized. The sulfonamide moiety can also participate in a variety of reactions. These transformations can lead to a diverse library of new compounds with potentially unique properties.

Catalytic Coupling Reactions: The aromatic ring can be modified through various cross-coupling reactions to introduce new substituents and build more complex molecular architectures.

Discovery of New Bioactivities: Systematic screening of derivatives of this compound against a range of biological targets could uncover new therapeutic applications. mdpi.comnih.govresearchgate.net For instance, substituted benzenesulfonamides are known to be inhibitors of enzymes like carbonic anhydrases. nih.gov

The exploration of these novel chemical transformations is key to unlocking the full potential of this class of compounds.

Contribution to Fundamental Understanding of Organosulfur Chemistry

The study of this compound and its reactions can contribute to a more profound understanding of the fundamental principles of organosulfur chemistry. wikipedia.org Key areas where this compound can serve as a valuable model include:

Reaction Mechanisms: Detailed mechanistic studies of the synthesis and transformations of this compound can provide insights into the reactivity of the sulfonamide functional group and the influence of substituents on the aromatic ring.

Structure-Property Relationships: By systematically modifying the structure of this compound and correlating these changes with its physical and chemical properties, a deeper understanding of structure-property relationships in organosulfur compounds can be developed.

Computational Modeling: This compound can serve as a test case for the development and validation of new computational models for predicting the behavior of organosulfur molecules.

Through such fundamental studies, the knowledge gained from this compound can be extrapolated to the broader class of organosulfur compounds, aiding in the design of new molecules with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dimethyl-4-nitrobenzenesulfonamide, and how can purity be optimized?

- Methodology : A common precursor is 4-chloro-2,5-dimethylbenzenesulfonyl chloride (CAS 88-49-3), which undergoes nitration followed by amidation. Sulfonation conditions (e.g., HNO₃/H₂SO₄) must be carefully controlled to avoid over-nitration. Purification via recrystallization in ethanol or acetonitrile is recommended, with purity confirmed by HPLC (>98%) and melting point analysis (mp 178–183°C, consistent with sulfonamide derivatives) .

Q. How are key physical properties (e.g., melting point, solubility) determined for this compound?

- Methodology : Melting points are measured using differential scanning calorimetry (DSC) or capillary methods. Solubility profiles are established in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Conflicting mp reports (e.g., 178–183°C vs. 170–175°C) may arise from impurities; cross-validation using TLC (Rf values) and NMR is advised .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for nitro groups) and methyl substituents (δ 2.3–2.6 ppm).

- FT-IR : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and nitro (asymmetric stretch at 1520 cm⁻¹).

- XRD : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in related sulfonamide structures .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., nitro group stability) be resolved under varying conditions?

- Methodology : The nitro group may decompose under reductive conditions (e.g., SnCl₂·2H₂O in ethanol at 75°C). Stability assays should include controlled exposure to light, heat (TGA analysis), and reducing agents. Conflicting results require iterative validation via LC-MS to detect intermediates (e.g., amine derivatives) .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodology :

- HPLC-MS : Quantify impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.

- GC-ECD : Detect halogenated byproducts (if chlorinated precursors are used).

- Environmental Standards : Cross-reference with nitrodibenzofuran/dibenzothiophene standards (e.g., 3-Nitrodibenzofuran) for nitroaromatic specificity .

Q. How does the crystal structure influence the compound’s reactivity in supramolecular applications?

- Methodology : Single-crystal XRD reveals intermolecular interactions (e.g., N–H···O hydrogen bonds). Computational modeling (DFT) predicts electrostatic potential surfaces, guiding functionalization for host-guest systems. Comparative studies with analogs (e.g., N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3,4-dimethylbenzenesulfonamide) highlight steric effects of substituents .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Periodic stability testing via ¹H NMR (monitoring aromatic peak shifts) and Karl Fischer titration (moisture control) is critical. Degradation kinetics can be modeled using Arrhenius plots .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Methodology :

- Step 1 : Replicate protocols with strict control of variables (temperature, reagent stoichiometry).

- Step 2 : Use DOE (Design of Experiments) to identify critical factors (e.g., reaction time, solvent purity).

- Step 3 : Validate via independent methods (e.g., isotopic labeling for mechanistic studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.